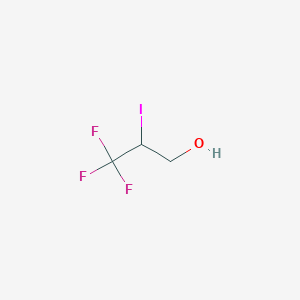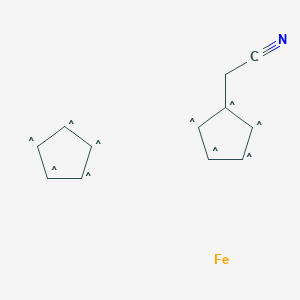
2-MeSAMP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylthioadenosine 5′-monophosphate triethylammonium salt hydrate, commonly known as 2-Methylthio-AMP, is an adenosine-based compound. It is a selective and direct antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound is primarily used in scientific research to study platelet function and the mechanisms of platelet aggregation inhibition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthioadenosine 5′-monophosphate involves the methylation of adenosine at the 2-position, followed by phosphorylation at the 5′-position. The reaction conditions typically include the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 2-Methylthioadenosine 5′-monophosphate triethylammonium salt hydrate involves large-scale chemical synthesis using similar methods as described above. The compound is then purified to achieve a high level of purity (≥98%) and is often stored in a desiccated form at low temperatures to maintain stability .
化学反应分析
Types of Reactions
2-Methylthioadenosine 5′-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The methylthio group at the 2-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 2-position .
科学研究应用
2-Methylthioadenosine 5′-monophosphate is widely used in scientific research due to its role as a P2Y12 antagonist. Some of its applications include:
Chemistry: Used to study the mechanisms of nucleotide analogs and their interactions with various receptors.
Biology: Employed in research on platelet function and aggregation, as well as in studies of cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in preventing thrombosis and other platelet-related disorders.
Industry: Utilized in the development of new antiplatelet drugs and other pharmaceutical applications .
作用机制
2-Methylthioadenosine 5′-monophosphate exerts its effects by antagonizing the P2Y12 receptor, which is involved in ADP-dependent platelet aggregation. By inhibiting this receptor, the compound prevents platelet activation and aggregation, thereby reducing the risk of thrombosis. The molecular targets include the P2Y12 receptor and associated signaling pathways involving G-proteins and intracellular second messengers .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-Methylthioadenosine 5′-monophosphate include:
Cangrelor: Another P2Y12 antagonist used in clinical settings.
Clopidogrel: A widely used antiplatelet drug that also targets the P2Y12 receptor.
Ticagrelor: A reversible P2Y12 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness
2-Methylthioadenosine 5′-monophosphate is unique due to its specific methylthio modification at the 2-position, which enhances its selectivity and potency as a P2Y12 antagonist. This modification also provides distinct pharmacokinetic and pharmacodynamic properties compared to other P2Y12 antagonists .
属性
分子式 |
C17H33N6O8PS |
|---|---|
分子量 |
512.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine;hydrate |
InChI |
InChI=1S/C11H16N5O7PS.C6H15N.H2O/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;1-4-7(5-2)6-3;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);4-6H2,1-3H3;1H2/t4-,6-,7-,10-;;/m1../s1 |
InChI 键 |
YQMUWWZKFZERBT-IDIVVRGQSA-N |
手性 SMILES |
CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O |
规范 SMILES |
CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)





